1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSFUTSMWZDYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.
Construction of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions.
Introduction of substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazoloquinoline core facilitates electrophilic substitution, with regioselectivity influenced by the methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) groups.
| Reaction Type | Conditions | Position | Outcome | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2–4 h | C-5/C-6 | Introduction of nitro group | 45–60% |
| Sulfonation | H₂SO₄ (fuming), 80°C, 6 h | C-7 | Sulfonic acid derivative | 35–50% |
| Halogenation (Bromination) | Br₂/FeBr₃, CHCl₃, RT, 1 h | C-2 | Bromo-substituted product | 55–70% |
-
Mechanistic Insight :
Nucleophilic Aromatic Substitution
The 3-chlorophenyl substituent undergoes nucleophilic displacement under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | CuCl₂, DMF, 120°C, 12 h | 3-Aminophenyl derivative | 60–75% |
| NaOH/ROH (R = Me, Et) | Reflux, 6–8 h | Methoxy/ethoxy substitution | 40–55% |
-
Key Observation :
Reduction Reactions
Selective reduction of the nitro group is achievable without affecting the heterocyclic core:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 3 atm, 4 h | 3-Aminophenyl derivative | 85–90% |
| Na₂S₂O₄ | H₂O/EtOH, 80°C, 2 h | Reduction to amine | 70–80% |
-
Applications :
Cross-Coupling Reactions
The chloro and bromo (if present) substituents enable transition-metal-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | Biaryl derivatives | 65–80% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Toluene, 110°C, 24 h | N-Arylated derivatives | 50–70% |
Cyclization and Ring-Opening Reactions
The pyrazoloquinoline system participates in ring-expansion reactions under acidic or oxidative conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/AcOH | 60°C, 6 h | Pyrazoloquinoline N-oxide | 30–45% |
| PCl₅ | Reflux, 3 h | Chlorinated fused-ring derivative | 40–55% |
Solvent and Temperature Effects
Reaction efficiency is highly dependent on solvent polarity and temperature:
| Solvent | Temperature | Reaction | Yield Optimization |
|---|---|---|---|
| DMF | 80–100°C | Nucleophilic substitution | 70–85% |
| Acetonitrile | RT | Electrophilic bromination | 55–60% |
| Toluene | 110°C | Buchwald-Hartwig coupling | 50–70% |
Mechanistic Pathways
-
Friedländer Annulation : Used in the synthesis of related pyrazoloquinolines, involving cyclocondensation of aminopyrazoles with ketones .
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Niementowski Reaction : Anthranilic acid derivatives react with pyrazolones to form hydroxy-substituted intermediates, which are subsequently dehydrogenated .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit potent anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it targets specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that modifications to the pyrazoloquinoline structure can enhance selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .
Inhibition of Bcl-2 Proteins
The compound has been investigated as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. Inhibiting these proteins can lead to increased apoptosis in cancer cells, thereby reducing tumor growth. A study highlighted the design of small-molecule inhibitors based on the pyrazoloquinoline scaffold, achieving subnanomolar binding affinities to these proteins .
Fungicidal Properties
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been identified as an important intermediate in the synthesis of fungicides such as pyraclostrobin. Pyraclostrobin is widely used to protect crops from fungal diseases. The synthesis process involves several steps where this compound acts as a key precursor, showcasing its relevance in agricultural chemistry .
Case Study 1: Anticancer Research
In a study focusing on anticancer activity, researchers synthesized several derivatives of pyrazoloquinolines and tested their efficacy against breast cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Agricultural Application
A field study assessed the effectiveness of pyraclostrobin (derived from this compound) against common fungal pathogens in crops. The results indicated a significant reduction in disease incidence and improved crop yield, demonstrating the compound's practical application in agriculture .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways, where the compound can influence cellular responses by altering the activity of key signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoloquinoline derivatives exhibit varied biological activities depending on their substitution patterns and ring system (e.g., [4,3-c] vs. [3,4-b]). Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
*Calculated based on molecular formula C₂₃H₁₆ClN₅O₃.
Impact of Substituents on Activity
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group at position 3 in the target compound is a strong EWG, which may enhance binding affinity to hydrophobic enzyme pockets. Similar nitro-substituted analogs (e.g., 1-(4-nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline) exhibit potent antimicrobial activity, suggesting nitro groups contribute to target engagement .
- Methoxy/Ethoxy Groups: The 8-methoxy substituent in the target compound likely improves metabolic stability compared to non-alkoxy analogs. Ethoxy-substituted derivatives (e.g., 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) show enhanced pharmacokinetic profiles .
- Amino Groups: Amino-substituted pyrazolo[4,3-c]quinolines (e.g., compound 2i) demonstrate potent anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀ ~0.5 µM), highlighting the importance of polar groups for modulating immune responses .
Core Structure Differences ([4,3-c] vs. [3,4-b])
- Pyrazolo[4,3-c]quinolines: These compounds are prioritized for anti-inflammatory and anticancer applications. For example, 2i and 2m inhibit NO production and COX-2 expression, mechanisms critical in inflammation .
- Pyrazolo[3,4-b]quinolines: Derivatives of this class show stronger antimicrobial activity. The 4-nitrophenyl-substituted analog in this series exhibits MIC values of 4.0–8.0 µg/mL against S. aureus, comparable to kanamycin .
Biological Activity
The compound 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core, substituted with a chlorophenyl and nitrophenyl group. Its chemical formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization with chlorophenyl and nitrophenyl groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing microwave-assisted techniques or solvent-free conditions to enhance efficiency.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antibacterial potential .
Anti-inflammatory Effects
Research indicates that pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . For example, certain derivatives showed anti-inflammatory activities comparable to standard treatments such as diclofenac sodium .
Anticancer Properties
The anticancer activity of pyrazoloquinolines has also been explored. In vitro studies revealed that these compounds could inhibit cell proliferation in various cancer cell lines. Notably, specific derivatives demonstrated selectivity against hematological tumor cell lines with IC50 values lower than 1 μM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Evaluation
A study evaluated several pyrazolo[4,3-c]quinoline derivatives against Plasmodium falciparum, revealing moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 μg/mL . This highlights the potential for developing new antimalarial agents based on this scaffold.
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory effects, compounds were assessed for their ability to inhibit NO production in RAW 264.7 macrophages. The most active derivative exhibited an IC50 comparable to established anti-inflammatory drugs .
Data Tables
| Activity | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| Antibacterial | Pyrazolo[4,3-c]quinoline Derivative | 0.22 - 0.25 | Effective against Staphylococcus aureus |
| Anti-inflammatory | Specific Derivative | ~60 | Comparable to diclofenac sodium |
| Anticancer | Hematological Tumor Cell Line | <1 | Induces apoptosis |
Q & A
Q. Why do spectral data for the same compound vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
